molecular formula C21H19N3O2 B5641091 (2Z)-2-cyano-3-(1-ethyl-1H-indol-3-yl)-N-(4-methoxyphenyl)prop-2-enamide

(2Z)-2-cyano-3-(1-ethyl-1H-indol-3-yl)-N-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B5641091
M. Wt: 345.4 g/mol
InChI Key: PBQLXHOISSJOBZ-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-cyano-3-(1-ethyl-1H-indol-3-yl)-N-(4-methoxyphenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-cyano-3-(1-ethyl-1H-indol-3-yl)-N-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

    Formation of the Enamide: The final step involves the condensation of the indole derivative with a methoxyphenyl amide under basic conditions to form the enamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-cyano-3-(1-ethyl-1H-indol-3-yl)-N-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole or methoxyphenyl moieties are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

    Oxidation Products: Oxidized derivatives with altered functional groups

    Reduction Products: Amines or other reduced forms

    Substitution Products: Compounds with new functional groups replacing existing ones

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (2Z)-2-cyano-3-(1-ethyl-1H-indol-3-yl)-N-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)prop-2-enamide: Lacks the ethyl group on the indole moiety.

    (2Z)-2-cyano-3-(1-ethyl-1H-indol-3-yl)-N-phenylprop-2-enamide: Lacks the methoxy group on the phenyl ring.

    (2Z)-2-cyano-3-(1-ethyl-1H-indol-3-yl)-N-(4-hydroxyphenyl)prop-2-enamide: Contains a hydroxy group instead of a methoxy group on the phenyl ring.

Uniqueness

The presence of the ethyl group on the indole moiety and the methoxy group on the phenyl ring distinguishes (2Z)-2-cyano-3-(1-ethyl-1H-indol-3-yl)-N-(4-methoxyphenyl)prop-2-enamide from similar compounds

Properties

IUPAC Name

(Z)-2-cyano-3-(1-ethylindol-3-yl)-N-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-3-24-14-16(19-6-4-5-7-20(19)24)12-15(13-22)21(25)23-17-8-10-18(26-2)11-9-17/h4-12,14H,3H2,1-2H3,(H,23,25)/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQLXHOISSJOBZ-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.